molecular formula C7H13NO B12635410 (2S)-1-ethylpyrrolidine-2-carbaldehyde CAS No. 919482-06-7

(2S)-1-ethylpyrrolidine-2-carbaldehyde

Cat. No.: B12635410
CAS No.: 919482-06-7
M. Wt: 127.18 g/mol
InChI Key: JZTDQNCGEQOQLX-ZETCQYMHSA-N
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Description

(2S)-1-ethylpyrrolidine-2-carbaldehyde is an organic compound with a pyrrolidine ring substituted with an ethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-ethylpyrrolidine-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-ethylpyrrolidine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: (2S)-1-ethylpyrrolidine-2-carboxylic acid

    Reduction: (2S)-1-ethylpyrrolidine-2-methanol

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

(2S)-1-ethylpyrrolidine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-ethylpyrrolidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-methylpyrrolidine-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-1-ethylpyrrolidine-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    (2S)-1-ethylpyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

(2S)-1-ethylpyrrolidine-2-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

919482-06-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(2S)-1-ethylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-2-8-5-3-4-7(8)6-9/h6-7H,2-5H2,1H3/t7-/m0/s1

InChI Key

JZTDQNCGEQOQLX-ZETCQYMHSA-N

Isomeric SMILES

CCN1CCC[C@H]1C=O

Canonical SMILES

CCN1CCCC1C=O

Origin of Product

United States

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